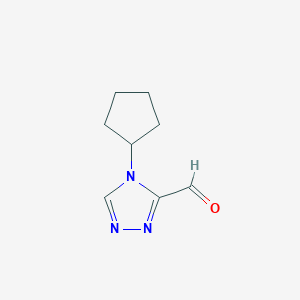

4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde

Description

4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a cyclopentyl group and at position 3 with a carbaldehyde moiety. Triazole derivatives are widely explored in medicinal chemistry and materials science due to their stability, hydrogen-bonding capacity, and versatility in functionalization .

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-cyclopentyl-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C8H11N3O/c12-5-8-10-9-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

ZPNAEROKUPTMQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The aldehyde group in 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products:

Oxidation: 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 4-Cyclopentyl-4H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Based on the search results, here's an overview of the applications of triazoles, particularly focusing on 1,2,4-triazoles:

Triazole Overview

Triazoles, including 1,2,4-triazoles, are heterocyclic compounds with a wide range of biological activities, making them valuable in medicinal chemistry . They exhibit diverse pharmaceutical and therapeutic applications due to their ability to improve solubility and binding to biomolecular targets through various non-covalent interactions .

Applications of Triazoles and their Derivatives

Triazoles and their derivatives have demonstrated efficacy as:

- Anticonvulsants

- Antidepressants

- Anticancer agents

- Antivirals

- Antimicrobials

- Anti-acetylcholinesterase agents

- Anti-inflammatory agents

- Antioxidants

- Antiparasitics

- Anti-diabetic drugs

- Antifungals

- Antituberculosis agents

- Anxiolytics

- Antimigraine agents

Several drugs containing 1,2,3-triazole scaffolds are used in clinical applications, including TSAO (anti-HIV agent), Cefatrizine (antibiotic), CAI (anti-cancer agent), and Tazobactum (anti-bacterial agent) .

1,2,4-Triazoles

1,2,4-triazoles, in particular, are known for their multidirectional biological activity, and the 1,2,4-triazole core is present in a variety of therapeutic agents used clinically . They have shown comprehensive biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic effects . Additionally, 1,2,4-triazoles and their fused heterocyclic derivatives have a wide spectrum of biological activities .

Some specific antibacterial applications of 1,2,4-triazole derivatives include:

- 4-amino-5-aryl-4H-1,2,4-triazole derivatives exhibit in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa and P. fluoroscens .

- 5-substituted-3-pyridin-4-yl-1,2,4-triazoles have shown antibacterial and anti-inflammatory activity .

- Amino-containing derivative 18 exhibits a potent inhibitory effect against S. aureus and E. coli .

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or disrupt biological pathways. For example, it may inhibit bacterial topoisomerase IV, leading to antibacterial effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at position 4 of the triazole ring critically influences molecular weight, solubility, steric bulk, and electronic properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : The carbaldehyde group at position 3 enables hydrogen bonding (C=O⋯H–N) and participation in condensation reactions, common in triazole chemistry .

- Solubility : Smaller substituents (e.g., methyl) may enhance aqueous solubility, whereas bulky groups (e.g., cyclohexyl) could favor lipid solubility .

Biological Activity

4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring that enhances its interaction with various biological targets, making it a potential candidate for drug development. This article explores the biological activity of 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular structure:

- Molecular Formula : C₈H₉N₃O

- Molecular Weight : 163.17 g/mol

The presence of the cyclopentyl group and the aldehyde functional group contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activities of 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde have been investigated in various studies. Key areas of activity include:

- Antimicrobial Properties : Triazole derivatives are known for their antibacterial and antifungal activities. The compound's structure suggests potential interactions with microbial enzymes.

- Anticancer Activity : Research indicates that triazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study examining the antimicrobial properties of triazole derivatives demonstrated that compounds similar to 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures were tested against pancreatic (DAN-G) and cervical (SISO) cancer cell lines. The results indicated that certain triazole derivatives led to IC50 values below 10 µM, suggesting promising anticancer potential .

The mechanisms through which 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde exerts its biological effects may include:

- Enzyme Inhibition : Triazoles often act as inhibitors of critical enzymes involved in fungal cell wall synthesis and bacterial cell division.

- Cell Cycle Modulation : Some studies indicate that triazole compounds can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and cell death.

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of various triazole derivatives compared to traditional antibiotics. The study found that the derivatives exhibited enhanced activity against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Properties

In a comparative study involving several triazole compounds, it was found that those with structural modifications similar to 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde showed significant cytotoxic effects on human cancer cell lines. Notably, one derivative demonstrated an IC50 value of 5 µM against lung cancer cells .

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde | Anticancer | <10 | DAN-G (Pancreatic Cancer) |

| Similar Triazole Derivative A | Antibacterial | 0.5 | Staphylococcus aureus |

| Similar Triazole Derivative B | Anticancer | 5 | SISO (Cervical Cancer) |

| Similar Triazole Derivative C | Antibacterial | 8 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.